molecular formula C18H18ClN3O4 B15017099 N-(3-chlorophenyl)-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3-chlorophenyl)-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B15017099
M. Wt: 375.8 g/mol
InChI Key: BUKCNQSXDNLJLK-RGVLZGJSSA-N
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Description

N-(3-CHLOROPHENYL)-2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group and a dimethoxyphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the reaction of 3-chlorophenylamine with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s hydrazinecarbonyl group may play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-2-(2,4-DICHLOROPHENOXY)ACETAMIDE
  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • N-(3-Chlorophenyl)acetic acid amide

Uniqueness

N-(3-CHLOROPHENYL)-2-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its combination of chlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C18H18ClN3O4/c1-25-15-7-6-12(16(9-15)26-2)11-20-22-18(24)10-17(23)21-14-5-3-4-13(19)8-14/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

BUKCNQSXDNLJLK-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OC

Origin of Product

United States

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